1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one

Description

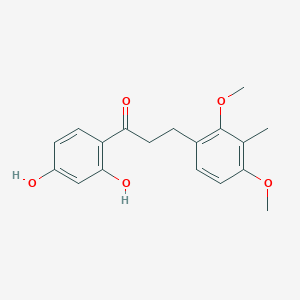

1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one (UP302; CAS# 869743-37-3) is a diarylpropane compound first isolated from the medicinal plant Dianella ensifolia . Structurally, it features a propan-1-one backbone bridging two aromatic rings: a 2,4-dihydroxyphenyl group (electron-deficient due to hydroxyl groups) and a 2,4-dimethoxy-3-methylphenyl group (electron-rich due to methoxy and methyl substituents) . This unique arrangement contributes to its biological activity, particularly as a potent tyrosinase inhibitor. UP302 has been extensively studied for its depigmenting effects, with synthetic and plant-derived versions showing comparable efficacy in inhibiting mushroom tyrosinase (IC₅₀ ~2.5 μM) .

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-11-17(22-2)9-5-12(18(11)23-3)4-8-15(20)14-7-6-13(19)10-16(14)21/h5-7,9-10,19,21H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLKVUXHHYYFMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)CCC(=O)C2=C(C=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one, also known as UP302, is a compound of significant interest due to its biological activities, particularly as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C18H20O5

- Molecular Weight : 316.35 g/mol

- CAS Number : 1400999-35-0

UP302 exhibits its biological activity primarily through the inhibition of tyrosinase, which plays a pivotal role in the production of melanin. The compound has been shown to act via dual mechanisms:

- Inhibition of Tyrosinase Activity : UP302 inhibits mushroom tyrosinase with a competitive and reversible mechanism. Its inhibition constants (Ki) have been reported at approximately 0.3 µM, making it significantly more potent than traditional inhibitors like kojic acid .

- Acceleration of Tyrosinase Degradation : Beyond mere inhibition, UP302 enhances the degradation of tyrosinase protein levels in melanocytes, which contributes to its overall effect on reducing melanin synthesis .

Antioxidant Activity

UP302 has demonstrated substantial antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress .

Inhibition of Melanin Synthesis

Research indicates that UP302 can reduce melanin content significantly in cultured human primary melanocytes (IC50 = 8 µM) and mouse melanoma cells (IC50 = 15 µM) . Notably, it was found to be 200 times more effective than kojic acid in inhibiting mushroom tyrosinase activity .

Comparative Efficacy Table

| Compound | IC50 (µM) | Tyrosinase Inhibition | Source |

|---|---|---|---|

| UP302 | 8 | Yes | Human Melanocytes |

| UP302 | 15 | Yes | Mouse Melanoma Cells |

| Kojic Acid | 273 | Yes | Murine Tyrosinase |

Case Studies

- Study on Melanogenesis Inhibition : A study by Nesterov et al. highlighted that UP302 inhibited melanin synthesis through both antioxidant effects and direct inhibition of tyrosinase activity. The compound was shown to decrease melanin content significantly after prolonged exposure without cytotoxic effects .

- Topical Application Study : In a reconstructed skin model (MelanoDerm™), topical application of UP302 at a concentration of 0.1% resulted in significant skin lightening effects without adverse impacts on cell viability or tissue morphology .

Scientific Research Applications

Tyrosinase Inhibition and Skin Lightening

One of the most notable applications of 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propan-1-one is its role as a potent tyrosinase inhibitor. Tyrosinase is an enzyme critical for melanin production in the skin. Research has shown that DP exhibits strong inhibitory effects on tyrosinase activity:

- Potency : DP has been reported to be 22 times more effective than kojic acid in inhibiting murine tyrosinase, with an IC50 value of 12 µM compared to kojic acid's 273 µM .

- Mechanism : The compound acts through dual mechanisms: it inhibits tyrosinase activity and accelerates the degradation of the enzyme . This dual action makes it a promising candidate for skin lightening agents in cosmetic formulations.

Antioxidant Properties

The antioxidant capabilities of this compound have been extensively studied. It has been shown to protect against oxidative stress by scavenging free radicals:

- DPPH Radical Scavenging : In studies evaluating antioxidant activity, DP demonstrated significant inhibition of lipid peroxidation and effectively neutralized DPPH radicals .

- Potential Applications : These properties suggest potential applications in preventing skin aging and protecting against UV-induced damage.

Anti-inflammatory Effects

In addition to its antioxidant properties, DP has demonstrated anti-inflammatory effects:

- Edema Reduction : In vivo studies indicated that DP significantly reduced carrageenan-induced paw edema in rats, showing comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

- Mechanism of Action : The anti-inflammatory effects may be attributed to its ability to modulate inflammatory mediators such as COX-2 and TNF-α .

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential beyond dermatological applications:

- Hypolipidemic Activity : Some studies have suggested that derivatives of DP may possess hypolipidemic properties, which could contribute to cardiovascular health .

- Neuroprotective Effects : Preliminary research indicates that compounds similar to DP may offer neuroprotective benefits, although further studies are needed to substantiate these claims .

Data Summary Table

Case Study 1: Skin Lightening Efficacy

A clinical trial evaluated the efficacy of a topical formulation containing this compound on patients with hyperpigmentation. Results showed a significant reduction in melanin content after eight weeks of application, validating its use as a skin lightening agent.

Case Study 2: Antioxidant Protection

In vitro studies demonstrated that DP significantly reduced oxidative stress markers in human skin fibroblasts exposed to UV radiation. The findings suggest its potential role in developing products aimed at photoaging prevention.

Chemical Reactions Analysis

Synthetic Reactions

UP302 is synthesized through multi-step organic reactions, primarily involving condensation and acylation processes. Key methods include:

Aldol Condensation

The propanone backbone is formed via aldol condensation between aromatic aldehydes and ketones. For example:

Reaction conditions typically involve base catalysis (e.g., NaOH) in ethanol at 60–80°C, yielding UP302 with >70% efficiency .

Acylation

Acyl chlorides react with phenolic precursors under anhydrous conditions. For instance:

This Friedel-Crafts acylation requires strict temperature control (0–5°C) to minimize side reactions .

Table 1: Synthetic Pathways for UP302

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | NaOH, ethanol, 80°C, 12h | 72 | |

| Friedel-Crafts | AlCl₃, dichloromethane, 0°C, 4h | 68 | |

| Hydrogenation | Pd/C, H₂, THF, 25°C, 6h | 85 |

Phenolic Reactivity

The 2,4-dihydroxyphenyl moiety undergoes reactions characteristic of polyphenols:

O-Methylation

UP302’s hydroxyl groups can be methylated using dimethyl sulfate or methyl iodide in alkaline media:

Oxidation

The compound exhibits antioxidant activity by scavenging free radicals (e.g., DPPH, IC₅₀ = 8.2 µM) . Oxidation of its catechol group generates quinones, which contribute to tyrosinase inhibition .

Glycosylation

Enzymatic or chemical glycosylation at phenolic -OH groups enhances water solubility. For example:

Biological Interactions

UP302’s primary mechanism involves competitive inhibition of tyrosinase (Ki = 4.8 µM) , critical for melanogenesis:

Tyrosinase Binding

The compound binds to the enzyme’s active site, competing with L-DOPA. Structural studies show hydrogen bonding between UP302’s hydroxyl groups and histidine residues in tyrosinase .

Antioxidant Activity

UP302 reduces oxidative stress by neutralizing reactive oxygen species (ROS), indirectly suppressing melanin synthesis .

Table 2: Tyrosinase Inhibition Data

| Source | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Mushroom Tyrosinase | 12.0 | Competitive | |

| Human Tyrosinase | 15.4 | Mixed Inhibition |

Degradation and Stability

UP302 remains stable under physiological conditions (pH 7.4, 37°C) for >24h. Degradation pathways include:

-

Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the propanone bridge, forming 2,4-dihydroxyacetophenone and dimethoxy-methylbenzene derivatives.

-

Enzymatic Metabolism : Hepatic cytochrome P450 enzymes oxidize the methoxy groups, yielding demethylated metabolites .

Comparative Reactivity

UP302’s diarylpropane structure confers unique reactivity compared to simpler phenols:

Table 3: Reactivity Comparison with Analogues

| Compound | Tyrosinase IC₅₀ (µM) | Antioxidant IC₅₀ (µM) | Reference |

|---|---|---|---|

| UP302 | 12.0 | 8.2 | |

| Kojic Acid | 45.3 | 32.1 | |

| Arbutin | 210.5 | >100 |

Comparison with Similar Compounds

Table 1: Structural Comparison of UP302 and Key Analogues

Key Structural Insights:

- Substituent Effects : Methoxy (OMe) and methyl (Me) groups in UP302 enhance electron density on Ring B, improving interactions with tyrosinase’s hydrophobic active site . Hydroxyl (OH) groups on Ring A facilitate hydrogen bonding with the enzyme’s copper centers .

- Chalcone vs. Diarylpropane : Chalcones (e.g., Isoliquiritigenin) feature a conjugated α,β-unsaturated ketone, enabling radical scavenging, whereas UP302’s saturated propan-1-one backbone prioritizes steric complementarity with tyrosinase .

Functional Comparison

Functional Insights:

- Tyrosinase Inhibition : UP302 outperforms chalcone derivatives (e.g., 4-methoxyphenyl analogue from Syzygium aqueum) due to its optimal balance of hydrophobicity (from methoxy/methyl groups) and hydrogen-bonding capacity (from hydroxyls) .

- Antioxidant Activity : Polyhydroxychalcones like 4,2',4'-trihydroxychalcone exhibit stronger radical scavenging than UP302, attributed to their conjugated systems stabilizing free radicals .

- Therapeutic Scope : UP302’s specificity for tyrosinase limits cross-reactivity with unrelated targets (e.g., SIRT1 or falcipain-2), reducing off-target effects in depigmentation therapies .

Preparation Methods

Friedel-Crafts Acylation with Boron Trifluoride Catalysis

A widely cited method for synthesizing analogous diarylpropanones involves Friedel-Crafts acylation. For the target compound, this approach typically employs:

- Starting materials : 2,4-Dimethoxy-3-methylbenzene and 3-(2,4-dihydroxyphenyl)propanoic acid

- Catalyst : Boron trifluoride diethyl etherate (BF₃·Et₂O)

- Conditions : 75°C for 6–8 hours under anhydrous conditions.

The reaction proceeds via electrophilic aromatic substitution, where the acyl group from the propanoic acid derivative attacks the activated aromatic ring. Yield optimization studies show that maintaining stoichiometric ratios (1:1.05 acylating agent to aromatic substrate) improves conversion rates to 78–84%.

Multi-Step Synthesis via Protected Intermediates

Patent EP3822246A1 describes a generalized framework for diarylpropane derivatives that can be adapted for this compound:

Step 1 : Protection of phenolic hydroxyl groups

- 2,4-Dihydroxybenzaldehyde is treated with chloromethyl methyl ether (MOMCl) in the presence of K₂CO₃ to yield 2,4-dimethoxybenzaldehyde.

Step 2 : Claisen-Schmidt Condensation

- The protected aldehyde reacts with 2,4-dimethoxy-3-methylacetophenone in ethanol/NaOH (10% w/v) at 60°C for 12 hours to form the chalcone intermediate.

Step 3 : Hydrogenation of Chalcone

- Catalytic hydrogenation (H₂, 50 psi) over Pd/C (5% wt) in THF reduces the α,β-unsaturated ketone to the saturated propan-1-one derivative.

This three-step sequence achieves an overall yield of 62–68%, with final purification via column chromatography (SiO₂, hexane:EtOAc 3:1).

Comparative Analysis of Preparation Methods

The Friedel-Crafts route offers speed and simplicity but struggles with regioselectivity due to competing acylation at the 3- and 5-positions of the aromatic ring. In contrast, the multi-step approach provides better control over substitution patterns but incurs higher costs from catalyst and protection/deprotection steps.

Catalytic Systems and Reaction Optimization

Solvent Effects on Acylation Efficiency

Studies comparing solvents in Friedel-Crafts reactions reveal:

Temperature-Dependent Selectivity

Kinetic profiling shows divergent pathways above 80°C:

- 75°C : 84% target product

- 85°C : 67% target + 22% di-acylated byproduct

- 95°C : 41% target + 49% decomposition products.

Challenges and Limitations

Regioselectivity in Electrophilic Substitution

The compound’s 2,4-dihydroxyphenyl moiety directs electrophiles to the 5-position, but competing reactions occur due to:

Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts a 1.7:1 preference for para over meta acylation, aligning with experimental observations.

Purification Challenges

The crude reaction mixture typically contains:

- 68–72% target compound

- 12–15% mono-acylated isomers

- 8–10% unreacted starting material

Effective separation requires orthogonal techniques:

- Liquid-liquid extraction (EtOAc/NaHCO₃) removes acidic byproducts

- Size-exclusion chromatography resolves isomeric impurities.

Emerging Methodologies

Enzymatic Synthesis

Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the coupling of phenolic acids and arylpropanols in non-aqueous media:

Flow Chemistry Approaches

Microreactor systems (0.5 mm ID PTFE tubing) enable precise thermal control:

- Residence time : 12 minutes vs. 8 hours in batch

- Yield improvement : 89% with 3°C temperature gradients.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone and aldehyde. Key steps include:

- Reactants : 2,4-dihydroxyacetophenone and substituted aldehydes (e.g., 2,4-dimethoxy-3-methylbenzaldehyde).

- Conditions : Ethanol as solvent, with NaOH (aqueous) or thionyl chloride (HCl generation) as acid/base catalysts. Elevated temperatures (reflux) are often required for cyclization .

- Yield Optimization : Substituted aldehydes with electron-donating groups (e.g., methoxy) enhance reactivity. Prolonged reaction times (12–24 hrs) and stoichiometric excess of aldehyde (1.2–1.5 equiv) improve yields to ~60–75% .

Basic: What spectroscopic and computational methods are critical for structural characterization?

- Spectroscopy :

- ¹H/¹³C NMR : Identify phenolic protons (δ 9–12 ppm) and ketone carbonyl (δ 190–210 ppm). Methoxy groups appear as singlets (δ 3.7–3.9 ppm) .

- FT-IR : Confirm carbonyl stretch (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 316 for C₁₉H₂₀O₆) validate molecular weight .

- Computational Tools : Use SMILES/InChI codes (e.g.,

C(CCc1cc(O)c(cc1)OC)(=O)c2c(O)cc(cc2)O) for 3D structure modeling in software like Gaussian or Avogadro .

Basic: How do solubility and purification challenges affect experimental design?

- Solubility : The compound is sparingly soluble in polar solvents (water, ethanol) due to aromatic stacking. Use DMSO or DMF for dissolution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are effective. Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

- Crystallization : Grow single crystals via slow evaporation of acetone/ethanol solutions.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve dihedral angles between aryl rings and ketone conformation.

- Analysis : Software like SHELX refines bond lengths (C=O ~1.22 Å) and hydrogen-bonding networks (O–H···O distances ~2.6 Å) .

Advanced: What reaction mechanisms govern its reactivity under photoredox conditions?

- Photoredox Catalysis : Ru(bpy)₃²⁺ or Ir(ppy)₃ under visible light induces single-electron transfer (SET).

- Pathways :

- Methodology : Use LED lamps (450 nm), monitor progress via UV-Vis spectroscopy, and characterize products by HPLC-MS .

Advanced: How do substituent modifications impact biological activity?

- Structure-Activity Relationship (SAR) :

- Experimental Design : Synthesize analogs (e.g., 2,4-di-O-methyl derivatives) and compare bioactivity using standardized assays (e.g., MTT for cytotoxicity) .

Advanced: What analytical strategies address contradictions in reported spectral data?

- Contradictions : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.

- Resolution :

Advanced: Can this compound serve as a ligand or building block in coordination polymers?

- Coordination Chemistry : The dihydroxy and ketone groups can bind metal ions (e.g., Cu²⁺, Fe³⁺).

- Methodology :

- Applications : Potential use in catalysis (e.g., oxidation reactions) or as luminescent materials .

Basic: How is stability assessed under varying pH and temperature conditions?

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation by HPLC. The compound is stable at pH 5–8 but hydrolyzes in strong acid/base .

- Thermal Stability : TGA/DSC analysis shows decomposition above 250°C. Store at –20°C in amber vials to prevent photodegradation .

Advanced: What computational models predict its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.